molecular formula C15H20ClN3O B11309688 6-chloro-N-(heptan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N-(heptan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11309688
M. Wt: 293.79 g/mol
InChI Key: OXZRFYKPLSSUPK-UHFFFAOYSA-N
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Description

6-chloro-N-(heptan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(heptan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by chlorination and subsequent amide formation . The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization and chlorination steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(heptan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

6-chloro-N-(heptan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(heptan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(heptan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the heptan-2-yl group differentiates it from other similar compounds and may contribute to its unique activity profile .

Properties

Molecular Formula

C15H20ClN3O

Molecular Weight

293.79 g/mol

IUPAC Name

6-chloro-N-heptan-2-ylimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C15H20ClN3O/c1-3-4-5-6-11(2)17-15(20)13-10-19-9-12(16)7-8-14(19)18-13/h7-11H,3-6H2,1-2H3,(H,17,20)

InChI Key

OXZRFYKPLSSUPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)C1=CN2C=C(C=CC2=N1)Cl

Origin of Product

United States

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